1,8-Naphthyridin-4-OL

概要

説明

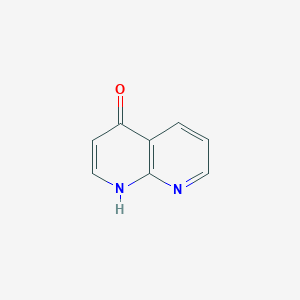

1,8-Naphthyridin-4-OL is an organic compound with the molecular formula C₈H₆N₂O

準備方法

Synthetic Routes and Reaction Conditions

1,8-Naphthyridin-4-OL can be synthesized through several methods:

Multicomponent Reactions: These reactions involve the combination of multiple reactants to form the desired product in a single step.

Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.

Metal-Catalyzed Synthesis: Transition metal catalysts, such as iridium, can facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Friedländer approach and metal-catalyzed synthesis are commonly employed due to their efficiency and cost-effectiveness .

化学反応の分析

1,8-Naphthyridin-4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of 1,8-naphthyridine derivatives against various cancer cell lines. For instance:

- Cytotoxicity Against HepG2 Cells : A study demonstrated that novel derivatives synthesized under ultrasound irradiation exhibited significant growth inhibition of HepG2 liver cancer cells, indicating their potential as anticancer agents .

- DNA Intercalation : Certain derivatives have been identified as effective DNA intercalators, disrupting DNA replication and transcription processes, thus suppressing cancer cell growth. This mechanism was particularly noted in compounds hybridized with other heterocyclic systems .

- In Vitro Studies : Recent evaluations of 1,8-naphthyridine derivatives against breast cancer cell lines (MCF7) revealed promising cytotoxic profiles comparable to established reference drugs .

Antimicrobial Activity

The antimicrobial properties of 1,8-naphthyridin-4-OL have been extensively investigated:

- Synergistic Effects with Antibiotics : Research indicated that when combined with fluoroquinolones like norfloxacin and ofloxacin, 1,8-naphthyridine derivatives significantly reduced the minimum inhibitory concentrations (MICs) against multi-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a synergistic effect .

- Anti-Tubercular Activity : Several derivatives have shown moderate to excellent activity against Mycobacterium tuberculosis, with MIC values indicating their potential as new anti-tubercular agents . Notably, some compounds displayed MIC values as low as 0.25 µg/mL against resistant strains .

Anti-Parasitic Activity

The efficacy of 1,8-naphthyridine derivatives in treating parasitic infections has also been explored:

- Leishmaniasis Treatment : An 8-hydroxynaphthyridine derivative demonstrated initial efficacy in a mouse model for visceral leishmaniasis but faced challenges related to pharmacokinetics and toxicity . Further modifications are ongoing to enhance its therapeutic profile.

Anti-Inflammatory and Immunomodulatory Effects

Recent studies have suggested that 1,8-naphthyridine derivatives possess anti-inflammatory properties:

作用機序

The mechanism of action of 1,8-Naphthyridin-4-OL involves its interaction with specific molecular targets. For instance, derivatives of this compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition disrupts bacterial DNA synthesis, leading to cell death . The compound’s ability to intercalate into DNA also contributes to its biological activity .

類似化合物との比較

1,8-Naphthyridin-4-OL is unique among its isomeric naphthyridines due to its specific biological activities and applications. Similar compounds include:

1,5-Naphthyridine: Known for its reactivity with alkyl halides to form N-alkylsubstituted derivatives.

1,6-Naphthyridine: Utilized in the synthesis of functionalized derivatives with potential anticancer properties.

1,7-Naphthyridine: Explored for its coordination chemistry applications.

These compounds share structural similarities but differ in their reactivity and specific applications, highlighting the versatility of the naphthyridine scaffold .

生物活性

1,8-Naphthyridin-4-OL is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

- Antibacterial : Effective against various multi-drug resistant bacterial strains.

- Antifungal : Demonstrated activity against fungal pathogens.

- Antiviral : Potential efficacy in inhibiting viral replication.

- Antitumor : Exhibits cytotoxic effects against cancer cell lines.

- Anti-inflammatory : Reduces inflammation in various models.

Antibacterial Activity

Research indicates that this compound has notable antibacterial properties, particularly when used in combination with other antibiotics. A study demonstrated that this compound enhances the efficacy of fluoroquinolones such as norfloxacin and ofloxacin against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly reduced when combined with these antibiotics, indicating a synergistic effect .

Table 1: Antibacterial Efficacy of this compound

| Antibiotic | Bacterial Strain | MIC (µg/mL) | MIC with this compound (µg/mL) |

|---|---|---|---|

| Norfloxacin | E. coli | 32 | 4 |

| Lomefloxacin | E. coli | 16 | 2 |

| Ofloxacin | S. aureus | 64 | 8 |

Antifungal and Antiviral Properties

In addition to antibacterial activity, derivatives of this compound have shown antifungal effects against various fungal species. The compound has also been evaluated for antiviral potential, with preliminary studies suggesting it may inhibit viral replication mechanisms .

Antitumor Activity

The cytotoxic effects of this compound have been investigated in several cancer cell lines. Notably, it has shown significant activity against HepG2 liver cancer cells, with IC50 values indicating potent cytotoxicity. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF7 | 20 |

| A549 | 25 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Topoisomerase Inhibition : Similar to fluoroquinolones, this compound inhibits bacterial topoisomerases, leading to DNA damage and cell death .

- Metal Cation Sequestration : Some studies indicate that the activity may be driven by the sequestration of divalent metal cations essential for microbial growth .

- Cytotoxic Pathways : In cancer cells, the compound appears to induce apoptosis through activation of intrinsic pathways involving mitochondrial dysfunction .

Case Study 1: Enhancement of Antibiotic Activity

A study conducted by Eweas et al. demonstrated that combining this compound with fluoroquinolones resulted in a significant reduction in MIC values against resistant bacterial strains. This synergy suggests that the compound could be a valuable adjunct in antibiotic therapy for multi-drug resistant infections .

Case Study 2: Anti-Tubercular Activity

Another investigation highlighted the anti-tubercular properties of specific derivatives of this compound. Certain analogs exhibited MIC values as low as 0.04 µM against multidrug-resistant Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents in tuberculosis treatment .

特性

IUPAC Name |

1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUIRWXTTAMWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=CC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343426 | |

| Record name | 1,8-NAPHTHYRIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54569-29-8 | |

| Record name | 1,8-Naphthyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54569-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-NAPHTHYRIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。